

An Evidence-Based Review of Antacids for Equine Gastric Health

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A Comparative Analysis of Therapeutic Agents for the Management of Equine Gastric Ulcer Syndrome

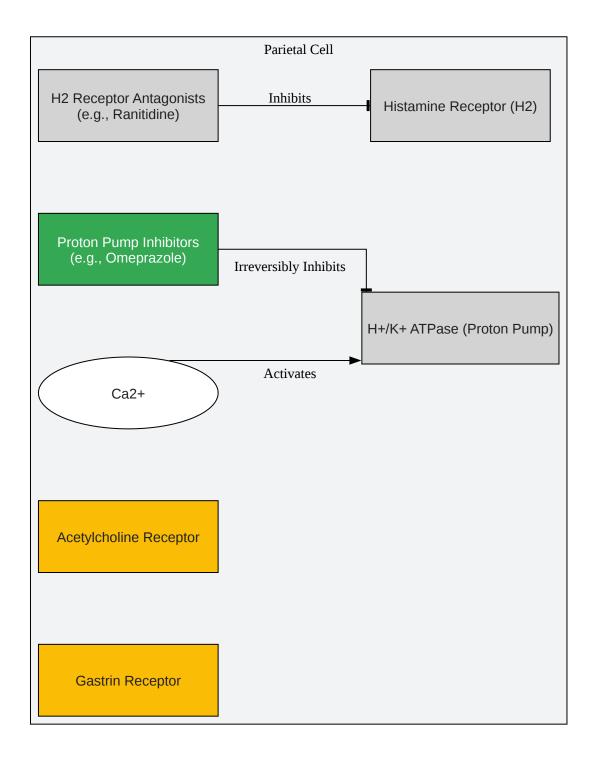
Equine Gastric Ulcer Syndrome (EGUS) is a prevalent condition in performance and leisure horses, necessitating effective management strategies. This guide provides an evidence-based comparison of commonly utilized antacid therapies, with a focus on their mechanisms of action, efficacy as demonstrated in clinical trials, and experimental protocols. This objective review is intended for researchers, scientists, and drug development professionals in the veterinary field.

Mechanisms of Gastric Acid Secretion and Pharmacological Intervention

The parietal cells of the gastric mucosa are responsible for secreting hydrochloric acid into the stomach lumen. This process is regulated by various signaling pathways, which serve as targets for pharmacological intervention. The primary agents used to mitigate gastric acidity in horses fall into three main categories: proton pump inhibitors (PPIs), histamine H2-receptor antagonists, and mucosal protectants.



H+ (Acid) Secretion



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Caption: Mechanism of Gastric Acid Secretion and Antacid Action.



Comparative Efficacy of Antacid Therapies

The efficacy of different antacid treatments is typically evaluated based on their ability to raise intragastric pH, promote the healing of gastric ulcers (as assessed by endoscopic scoring), and prevent ulcer recurrence.

Proton Pump Inhibitors (PPIs)

Omeprazole is the most extensively studied and FDA-approved PPI for the treatment of EGUS in horses.[1] It acts by irreversibly binding to and inhibiting the H+/K+ ATPase pump, the final step in acid secretion.[1]

H2 Receptor Antagonists

H2 receptor antagonists, such as ranitidine and cimetidine, competitively inhibit the binding of histamine to H2 receptors on parietal cells, thereby reducing acid secretion.[1] While effective to a degree, their efficacy is generally considered inferior to omeprazole, particularly in horses in active training.[1][2][3][4]

Mucosal Protectants

Sucralfate is a mucosal protectant that forms a protective barrier over ulcerated areas, shielding them from gastric acid and pepsin.[5][6] It also stimulates the secretion of prostaglandins and bicarbonate, which aid in mucosal defense and repair.[7][8] Sucralfate is often used as an adjunct therapy, particularly for glandular gastric disease.[7][9]

Traditional Antacids

Traditional antacids, such as aluminum hydroxide and magnesium hydroxide, work by neutralizing existing stomach acid.[10] Their effect is rapid but short-lived, typically lasting only a few hours.[10][11][12]

Quantitative Data Summary

The following tables summarize quantitative data from key studies comparing the efficacy of different antacid therapies.



Treatment	Dosage	Duration	Outcome Measure	Result	Citation
Omeprazole	4 mg/kg, PO, once daily	28 days	Decrease in Ulcer Severity Score (0-3 scale)	Significantly greater decrease than ranitidine	[2][3][13]
Ranitidine	6.6 mg/kg, PO, three times daily	28 days	Decrease in Ulcer Severity Score (0-3 scale)	Less effective than omeprazole	[2][3][13]
Omeprazole + Sucralfate	Omeprazole: 4 mg/kg, PO, once daily; Sucralfate: 12 mg/kg, PO, twice daily	Not Specified	Healing Rate of Glandular Ulcers	63.2% - 67.5%	[6][7]
Aluminum Hydroxide/Ma gnesium Hydroxide	30g Al(OH)3 / 15g Mg(OH)2	Single Dose	Gastric pH	Mean hourly pH > 4.0 for at least 2 hours	[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from key cited studies.

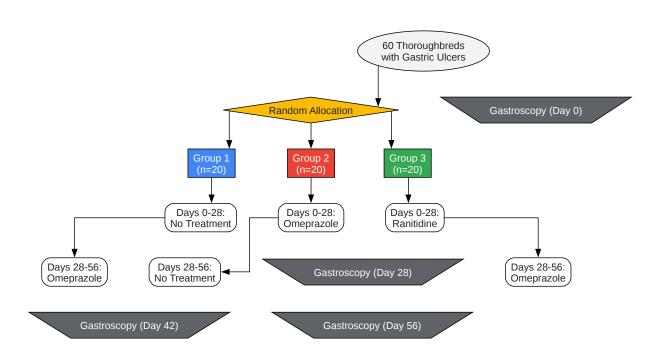
Study 1: Omeprazole vs. Ranitidine in Racing Thoroughbreds

• Objective: To compare the efficacy of omeprazole and ranitidine in healing gastric squamous ulcers in Thoroughbreds in active race training.



- Study Design: A modified crossover study involving 60 Thoroughbreds with endoscopically confirmed gastric squamous mucosal ulceration.
- Treatment Groups:
 - Group 1: No treatment for 28 days, followed by omeprazole (4 mg/kg, PO, once daily) for 28 days.
 - Group 2: Omeprazole (4 mg/kg, PO, once daily) for 28 days, followed by no treatment for 28 days.
 - Group 3: Ranitidine (6.6 mg/kg, PO, three times daily) for 28 days, followed by omeprazole (4 mg/kg, PO, once daily) for 28 days.
- Assessment: Gastroscopy was performed on days 0, 28, 42, and 56. Ulcer severity was scored on a scale of 0 (no ulceration) to 3 (severe ulceration).
- Key Findings: Omeprazole was significantly more effective than ranitidine in reducing ulcer severity after the initial 28 days of treatment.[2][3][13]





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Caption: Experimental Workflow: Omeprazole vs. Ranitidine Study.

Study 2: Effect of Aluminum Hydroxide/Magnesium Hydroxide on Gastric pH

- Objective: To evaluate the effect of an aluminum hydroxide/magnesium hydroxide antacid on gastric pH in healthy horses.
- Study Design: A prospective, randomized, controlled trial with 5 clinically normal adult horses fitted with gastric cannulas.



- Treatments: Each horse received all five treatments on different days:
 - 30 g aluminum hydroxide / 15 g magnesium hydroxide
 - 12 g aluminum hydroxide / 6 g magnesium hydroxide
 - 10.5 g bismuth subsalicylate
 - 26.25 g bismuth subsalicylate
 - 5% methylcellulose (control)
- Assessment: Gastric pH was measured continuously for 1 hour before and 2 hours after treatment using a glass electrode inserted through the gastric cannula.
- Key Findings: Only the high dose of aluminum hydroxide/magnesium hydroxide resulted in a significant increase in gastric pH, maintaining a mean hourly pH above 4.0 for at least two hours.[11]

Conclusion

The evidence strongly supports the superior efficacy of proton pump inhibitors, specifically omeprazole, for the treatment of squamous gastric ulcers in horses.[2][3][4] H2 receptor antagonists offer a less effective alternative.[1] For glandular gastric disease, a combination therapy of omeprazole and sucralfate appears to be more effective than omeprazole alone.[7] [8] Traditional antacids provide rapid but transient acid neutralization and are not suitable for ulcer healing.[10] Future research should focus on long-term management strategies and the prevention of ulcer recurrence.

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